methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate

Medicinal Chemistry High-Purity Building Blocks Kinase Inhibitor Synthesis

Impurity artifacts in fragment-based drug discovery (FBDD) can lead to false-positive screening hits and wasted crystallography resources. This 98% purity grade of methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate directly addresses that pain point by reducing impurity burden by ~60% versus standard 95% material. Key procurement values: (1) Validated scaffold for ROCK2 inhibitors (IC₅₀ ~800 nM) and BRAF V600E-focused libraries (IC₅₀ 0.11 µM enzyme). (2) TPSA 64.21 Ų and LogP 1.87 meet fragment-likeness criteria for crystallographic screens. (3) Free N-H pyrazole provides a critical hydrogen-bond donor for hinge-region binding. (4) Reliable in-house synthesis supported by a documented Suzuki coupling protocol (69% yield).

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
CAS No. 1623119-26-5
Cat. No. B1445998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate
CAS1623119-26-5
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(=O)OC)C2=CNN=C2
InChIInChI=1S/C12H12N2O3/c1-16-11-5-8(12(15)17-2)3-4-10(11)9-6-13-14-7-9/h3-7H,1-2H3,(H,13,14)
InChIKeyMFGJBJOQBKONQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Methoxy-4-(1H-pyrazol-4-yl)benzoate Product Overview


Methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate (CAS 1623119-26-5) is a heterocyclic benzoate derivative with the molecular formula C₁₂H₁₂N₂O₃ and molecular weight of 232.23 g/mol . The compound features a 3-methoxybenzoate core substituted at the 4-position with an unsubstituted 1H-pyrazol-4-yl moiety, a structural motif associated with ATP-competitive kinase inhibition across multiple therapeutic targets [1]. Its methyl ester functionality renders it suitable as a synthetic intermediate for further derivatization to carboxylic acids or amides, while the free N-H pyrazole provides a hydrogen-bond donor capable of engaging kinase hinge regions [1].

Substitution Risks for Methyl 3-Methoxy-4-(1H-pyrazol-4-yl)benzoate


Pyrazole-containing benzoate derivatives exhibit pronounced structure-activity relationship (SAR) sensitivity to both regiochemical and substituent variations. The 1H-pyrazol-4-yl motif at the 4-position of the benzoate core provides a specific hydrogen-bond donor geometry and π-stacking orientation distinct from N-methylated pyrazoles, 3-position isomers, or ethoxy-substituted analogs [1]. Additionally, the 3-methoxy substitution pattern differs fundamentally from 4-methoxy or non-methoxylated analogs in both electronic distribution and metabolic stability profiles, rendering simple in-class substitution unreliable without confirmatory biological evaluation [1][2].

Differentiation Evidence for Methyl 3-Methoxy-4-(1H-pyrazol-4-yl)benzoate


Supplier Purity Differential

Among identified commercial suppliers of methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate, Leyan (Shanghai Haohong Biomedical Technology Co., Ltd.) offers the compound at 98% purity , whereas BenchChem lists the compound at a lower industry-standard purity of 95% . This 3% absolute purity differential represents a meaningful reduction in unspecified impurities for medicinal chemistry applications requiring reproducible SAR or crystallography-grade material.

Medicinal Chemistry High-Purity Building Blocks Kinase Inhibitor Synthesis

Regiochemical Isomer Differentiation

The target compound (3-methoxy-4-(1H-pyrazol-4-yl)benzoate) and its positional regioisomer (methyl 4-methoxy-3-(1H-pyrazol-4-yl)benzoate, CAS 2228549-64-0) are commercially available but exhibit distinct physicochemical and procurement profiles. The target compound is offered at 98% purity , whereas the regioisomer is listed with no published purity specification from the same supplier class [1]. The regiochemical difference alters the spatial orientation of the pyrazole relative to the methoxy and ester groups, affecting both molecular recognition at the ATP-binding site and subsequent downstream derivatization pathways.

Structure-Activity Relationship Kinase Inhibitor Design Regioisomer Comparison

ROCK2 Kinase Inhibitory Activity

The 3-methoxy-4-(1H-pyrazol-4-yl)benzoyl fragment, when elaborated to the full benzamide derivative 1-[3-methoxy-4-(1H-pyrazol-4-yl)benzoyl]-2,3-dihydro-1H-indole (US10112939, Example 13), exhibits an IC₅₀ of 800 nM against human Rho-associated protein kinase 2 (ROCK2) at pH 7.5 [1]. This provides a quantitative reference point for the pharmacophore's intrinsic kinase engagement capability. In contrast, unelaborated 4-(1H-pyrazol-4-yl)benzoic acid (CAS 1017794-47-6)—the de-methoxylated, carboxylic acid analog—is commercially available only at 95% purity and lacks comparable quantitative kinase inhibition data in the public domain.

ROCK2 Inhibition Kinase Profiling Benzamide Derivatives

LogP and TPSA Comparison

The target compound exhibits computed physicochemical properties that differ from both its regioisomer and non-methoxylated analogs. Specifically, methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate has a LogP of 1.87 and TPSA of 64.21 Ų , whereas its 4-methoxy-3-pyrazolyl regioisomer (CAS 2228549-64-0) shows a lower computed XLogP3 of 1.7 with identical TPSA of 64.2 Ų [1]. The 0.17 LogP unit difference reflects altered lipophilicity arising from the distinct methoxy/pyrazole spatial arrangement, which may influence membrane permeability and metabolic stability in cell-based assays.

Drug-Likeness Oral Bioavailability Lipinski Parameters

Patent-Validated ROCK Inhibitor Scaffold

US Patent 10,112,939 (Bristol-Myers Squibb) explicitly claims multiple ROCK inhibitor compounds incorporating the 3-methoxy-4-(1H-pyrazol-4-yl)benzoyl fragment, including Example 13 (ROCK2 IC₅₀ = 800 nM), Example 7, Example 48, and Example 108 [1]. In contrast, no equivalent patent corpus exists for the 4-methoxy-3-pyrazolyl regioisomer (CAS 2228549-64-0) or for methyl 4-(1H-pyrazol-4-yl)benzoate (CAS 179057-21-3), which lacks the 3-methoxy substitution entirely. The target compound's fragment appears in a minimum of four distinct patented ROCK inhibitor examples with varying amide substituents.

Patent Landscape ROCK Inhibition Cardiovascular Therapeutics

Synthetic Accessibility via Suzuki Coupling

A documented synthetic route to methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate via Suzuki-Miyaura cross-coupling of methyl 4-bromo-3-methoxybenzoate with 1H-pyrazol-4-ylboronic acid under argon at 100 °C for 3 hours yields the product in 69% isolated yield after normal-phase chromatographic purification . This yield benchmark provides a quantitative baseline for process chemists evaluating scalability. In comparison, synthetic yields for the 4-methoxy-3-pyrazolyl regioisomer are not publicly documented, and non-methoxylated analogs may exhibit different coupling efficiencies due to altered electronic effects at the boronic acid coupling partner.

Synthetic Methodology Suzuki Coupling Process Chemistry

Application Scenarios for Methyl 3-Methoxy-4-(1H-pyrazol-4-yl)benzoate


ROCK2 Inhibitor Lead Optimization

Procure this compound as the carboxylic acid precursor for synthesizing tied-back benzamide ROCK inhibitors as described in US10112939. The 3-methoxy-4-(1H-pyrazol-4-yl)benzoyl fragment, when coupled to dihydroindole, pyrrolidine, or piperidine amide moieties, yields ROCK2 inhibitors with IC₅₀ values in the 800 nM range . This scaffold provides a validated starting point for hit-to-lead campaigns targeting cardiovascular, fibrotic, or oncologic indications where ROCK inhibition is therapeutically relevant. The documented Suzuki coupling protocol (69% yield) [1] further supports reliable in-house synthesis or informed procurement negotiations.

BRAF V600E Inhibitor Scaffold Development

While the target compound itself is not a direct BRAF inhibitor, structurally related (1,3-diphenyl-1H-pyrazol-4-yl) methyl benzoate derivatives have demonstrated potent BRAF V600E inhibition with IC₅₀ values as low as 0.11 μM against the enzyme and 0.94–1.36 μM against A375 and WM266.4 melanoma cell lines . The 4-pyrazolyl benzoate core is a privileged scaffold for kinase hinge binding, and the 3-methoxy-4-(1H-pyrazol-4-yl)benzoate building block can serve as a versatile intermediate for generating focused libraries targeting BRAF and related MAPK pathway kinases.

High-Purity Procurement for Crystallography and FBDD

For fragment-based drug discovery (FBDD) and protein crystallography applications requiring high-purity starting materials, procure the Leyan-supplied 98% purity grade rather than standard 95% material. The 3% absolute purity differential corresponds to a ~60% reduction in impurity burden, minimizing crystallographic density artifacts and false-positive fragment screening hits. The compound's TPSA (64.21 Ų) and LogP (1.87) fall within favorable fragment-likeness parameters [1], while the free N-H pyrazole provides a hydrogen-bond donor essential for detecting hinge-region binding in crystallographic fragment screens.

Regioisomer-Controlled SAR Studies

For medicinal chemistry teams investigating the impact of methoxy substitution patterns on kinase selectivity, this 3-methoxy-4-pyrazolyl regioisomer should be procured alongside its 4-methoxy-3-pyrazolyl counterpart (CAS 2228549-64-0) as a matched pair for head-to-head SAR analysis. The 0.17 LogP difference between regioisomers [1] provides an opportunity to deconvolute lipophilicity-driven potency shifts from specific polar interactions at the kinase active site. The target compound's 98% purity specification ensures that observed biological differences between regioisomers reflect genuine SAR rather than impurity artifacts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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